5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile
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Overview
Description
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C26H26N4 It is known for its unique structural properties, which include two tert-butylphenyl groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 4,4’-di-tert-butylbenzil with 2,3-diamino-2-butenedinitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,4’-di-tert-butylbenzil and 2,3-diamino-2-butenedinitrile.
Reaction Conditions: The reaction is typically conducted in a solvent such as acetonitrile or toluene at elevated temperatures (around 298-295 K) to facilitate the formation of the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrazine ring or the tert-butylphenyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring or phenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings or the pyrazine core.
Scientific Research Applications
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the manufacture of dyes and pigments, as well as in the development of photoconducting materials.
Mechanism of Action
The mechanism of action of 5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile: This compound has similar structural features but with methyl groups instead of tert-butyl groups.
Tetra(4-tert-butyl)phthalocyanine: Another compound with tert-butylphenyl groups, used in similar applications.
Uniqueness
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of tert-butyl groups, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring robust and efficient materials, such as in the development of organic semiconductors and LEDs.
Properties
CAS No. |
144828-31-9 |
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Molecular Formula |
C26H26N4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5,6-bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C26H26N4/c1-25(2,3)19-11-7-17(8-12-19)23-24(30-22(16-28)21(15-27)29-23)18-9-13-20(14-10-18)26(4,5)6/h7-14H,1-6H3 |
InChI Key |
XQJYDWSTTNSQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C(C)(C)C)C#N)C#N |
Origin of Product |
United States |
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